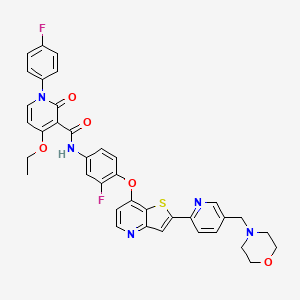![molecular formula C25H23N3O10S2 B12376112 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate is a complex organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is often used as a dye or pigment in different industries, including cosmetics and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonation of xanthene derivatives, followed by the introduction of amino and carboxypropyl groups under controlled conditions. The reaction conditions usually require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfoxanthene core, affecting its color properties.
Reduction: Reduction reactions can modify the amino and sulfonate groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxide derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining and imaging biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of cosmetics, textiles, and other consumer products due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to cellular components, allowing it to act as a fluorescent marker. The sulfoxanthene core plays a crucial role in its fluorescence properties, while the amino and carboxypropyl groups enhance its solubility and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in color and fluorescence.
Eosin: A brominated derivative of fluorescein, used primarily in histology for staining tissues.
Uniqueness
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. Its enhanced solubility, binding affinity, and fluorescence make it particularly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H23N3O10S2 |
|---|---|
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C25H23N3O10S2/c1-28(12-4-7-19(29)30)25(31)14-6-3-2-5-13(14)20-15-8-10-17(26)23(39(32,33)34)21(15)38-22-16(20)9-11-18(27)24(22)40(35,36)37/h2-3,5-6,8-11,26H,4,7,12,27H2,1H3,(H,29,30)(H,32,33,34)(H,35,36,37) |
Clé InChI |
TVVHCPSDYUUHMH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(=O)O)C(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
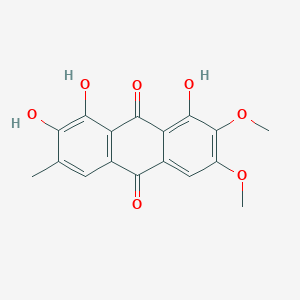
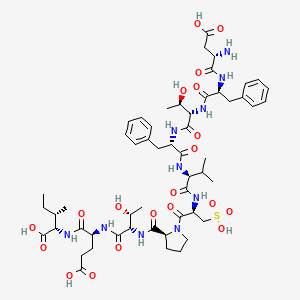
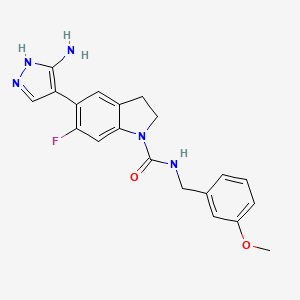
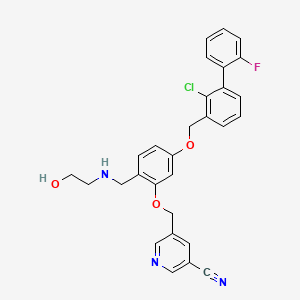

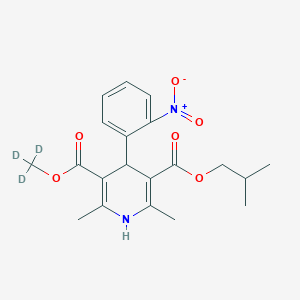
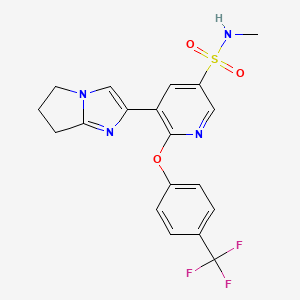
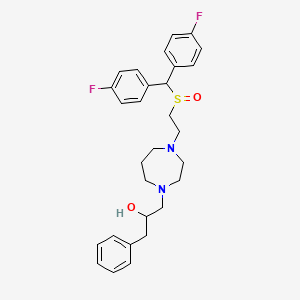
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
